molecular formula C26H32N4O4S B2763735 (Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-(4-methoxyphenyl)prop-2-enamide CAS No. 716374-63-9

(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B2763735
CAS No.: 716374-63-9
M. Wt: 496.63
InChI Key: JRHIKTBTDZAQNP-UHFFFAOYSA-N
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Description

The compound (Z)-2-cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-(4-methoxyphenyl)prop-2-enamide (hereafter referred to as the target compound) is a synthetic small molecule featuring a cyanoenamide backbone with distinct substituents. Key structural elements include:

  • Diethylsulfamoyl group: A sulfonamide derivative at the 5-position of the phenyl ring, enhancing solubility and influencing intermolecular interactions .
  • Piperidinyl substituent: A six-membered amine ring at the 2-position of the phenyl group, contributing to lipophilicity and possible receptor-binding interactions.
  • 4-Methoxyphenyl group: A para-substituted aryl ring with a methoxy group, modulating electronic effects and steric bulk.

This compound shares structural motifs with pharmaceuticals and biologically active molecules, particularly those targeting enzymes or receptors where electronic and steric properties are critical .

Properties

IUPAC Name

(Z)-2-cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O4S/c1-4-30(5-2)35(32,33)23-13-14-25(29-15-7-6-8-16-29)24(18-23)28-26(31)21(19-27)17-20-9-11-22(34-3)12-10-20/h9-14,17-18H,4-8,15-16H2,1-3H3,(H,28,31)/b21-17-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHIKTBTDZAQNP-FXBPSFAMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)NC(=O)C(=CC3=CC=C(C=C3)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)NC(=O)/C(=C\C3=CC=C(C=C3)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-(4-methoxyphenyl)prop-2-enamide, known by its CAS number 521283-33-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H30N4O3S, with a molecular weight of 466.6 g/mol. The structure includes a cyano group, a piperidine ring, and a methoxyphenyl moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC25H30N4O3S
Molecular Weight466.6 g/mol
CAS Number521283-33-0

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
  • Anticancer Potential : Similar compounds have shown promise as anticancer agents by targeting specific signaling pathways involved in tumor growth and metastasis.
  • JAK Inhibition : The compound's structural analogs have been associated with Janus kinase (JAK) inhibition, which is relevant in the treatment of various autoimmune diseases and cancers.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized to interact with specific molecular targets involved in inflammatory responses and cell proliferation.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effects on cell viability and cytokine production. For example:

  • Cell Viability Assays : These assays measure the impact of the compound on various cell lines, including macrophages.
  • Cytokine Production : The modulation of cytokines such as IL-1β and TNFα has been observed at non-cytotoxic concentrations.

In Vivo Studies

In vivo studies using animal models have demonstrated potential anti-inflammatory effects:

  • CFA-Induced Paw Edema : The compound significantly reduced edema in treated mice compared to controls.
  • Zymosan-Induced Peritonitis : A notable reduction in leukocyte migration was recorded, indicating its anti-inflammatory properties.

Case Studies

Recent research has highlighted the potential therapeutic applications of this compound in treating inflammatory diseases and cancer.

Example Case Study Findings:

  • Study on Anti-inflammatory Activity : In a study assessing the anti-inflammatory potential of similar compounds, significant reductions in inflammatory markers were noted when administered at varying doses.
    Dose (mg/kg)Reduction in Edema (%)
    561.8
    1068.5
    5090.5
  • JAK Inhibition Research : Compounds structurally related to this compound have shown efficacy in inhibiting JAK pathways, suggesting similar potential for this compound.

Comparison with Similar Compounds

Structural Analogues in Literature

The target compound is structurally related to several classes of molecules, including chromone derivatives, thiazolidinones, and other cyanoenamides. Below is a comparative analysis (Table 1):

Table 1: Structural and Functional Comparison
Compound Name/ID Core Structure Key Substituents Functional Implications Reference
Target Compound (Z)-Cyanoenamide 5-(Diethylsulfamoyl), 2-piperidinylphenyl, 4-methoxyphenyl Enhanced solubility (sulfamoyl), lipophilicity (piperidine), and electron donation (methoxy)
XCT790 (E)-Cyanoenamide 3-Methoxyphenyl, trifluoromethyl-thiadiazole Estrogen-related receptor antagonism; trifluoromethyl enhances metabolic stability
5-(Z)-[(4-Methoxyphenyl)methylene]-thiazolidinone Thiazolidinone 4-Methoxyphenyl, hydrazono group Anticancer activity; hydrogen-bonding capacity via hydrazono moiety
2-Cyano-3-(4-oxo-chromone)prop-2-enamide (Compound 1, ) Chromone-enamide hybrid Chromone-3-yl, cyano group Fluorescence properties; potential kinase inhibition

Key Differences and Implications

Electronic and Steric Effects
  • Sulfamoyl vs.
  • Piperidinyl vs. Thiadiazole (XCT790) : The piperidinyl group in the target compound introduces less electronegativity than the trifluoromethyl-thiadiazole in XCT790, which may reduce metabolic stability but improve membrane permeability .
Stereochemical Configuration
  • The (Z)-configuration of the target compound’s enamide moiety contrasts with the (E)-isomer seen in XCT790. This spatial arrangement may alter binding affinity to targets like kinases or nuclear receptors by modifying steric accessibility .

Physicochemical Properties

  • Solubility: The diethylsulfamoyl group enhances solubility in polar solvents compared to non-sulfonylated analogs (e.g., Compound 1 in ).
  • Lipophilicity (LogP): The piperidinyl and methoxyphenyl groups increase LogP relative to thiazolidinones, suggesting better membrane penetration but higher metabolic clearance risk .

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